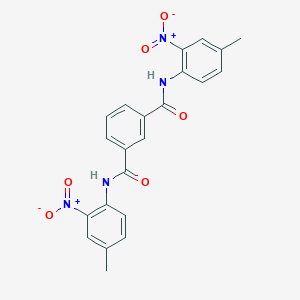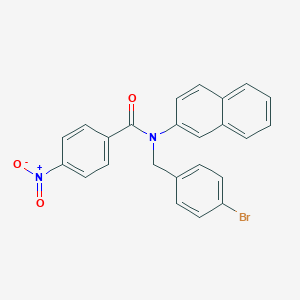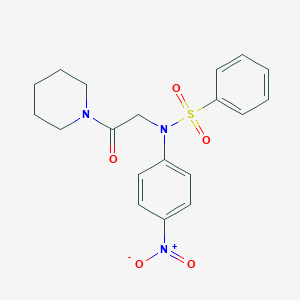
N1,N3-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide is an organic compound with a complex molecular structure It is characterized by the presence of two 4-methyl-2-nitro-phenyl groups attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: Formation of N,N’-Bis-(4-methyl-2-aminophenyl)-isophthalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N,N’-Bis-(4-carboxy-2-nitrophenyl)-isophthalamide.
Scientific Research Applications
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its binding to specific molecular targets.
Comparison with Similar Compounds
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide can be compared with other similar compounds, such as:
N,N’-Bis-(4-methyl-2-nitrophenyl)-2,6-pyridinedicarboxamide: Similar structure but with a pyridine core instead of isophthalamide.
N,N’-Bis-(4-methyl-2-nitrophenyl)-terephthalamide: Similar structure but with a terephthalamide core.
N,N’-Bis-(4-methyl-2-nitrophenyl)-benzamide: Similar structure but with a benzamide core.
The uniqueness of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide lies in its specific isophthalamide core, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C22H18N4O6 |
|---|---|
Molecular Weight |
434.4g/mol |
IUPAC Name |
1-N,3-N-bis(4-methyl-2-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-6-8-17(19(10-13)25(29)30)23-21(27)15-4-3-5-16(12-15)22(28)24-18-9-7-14(2)11-20(18)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
DAPXRSPZNDBOGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403372.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403375.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B403377.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B403379.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B403380.png)
![(4E)-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(4-methoxy-2-nitrophenyl)hydrazone]](/img/structure/B403383.png)
![N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B403385.png)
![4-ethoxy-N-(4-methylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B403389.png)

![N-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403392.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403394.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-(2-methylpropyl)acetamide](/img/structure/B403395.png)
![Ethyl 4-({[(4-fluorophenyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403396.png)

